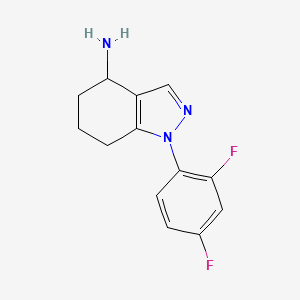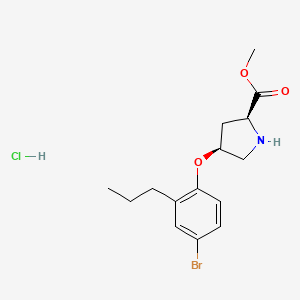
Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound used in various scientific and industrial applications. The unique structure of this compound, characterized by its pyrrolidinecarboxylate core and bromine-substituted phenoxy group, contributes to its distinct chemical properties and reactivity. Its applications span across different fields such as chemistry, biology, medicine, and industry, making it a versatile compound of interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves multi-step organic synthesis. The synthetic route generally begins with the formation of the pyrrolidine ring, followed by the introduction of the phenoxy group. The bromine substituent is then added, and the final step involves the methylation of the carboxylate group to form the hydrochloride salt.
Formation of Pyrrolidine Ring: : Pyrrolidine rings are often synthesized from suitable precursors like γ-lactams via reduction or reductive amination.
Introduction of Phenoxy Group: : The phenoxy group is introduced via nucleophilic aromatic substitution (S_NAr) using a phenol derivative.
Bromination: : Selective bromination using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Methylation and Salt Formation: : Methylation of the carboxylate group followed by acidification with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production methods are scaled up, often involving optimized catalytic processes and continuous flow reactors to ensure high yield and purity. Process engineering techniques are applied to maximize efficiency and cost-effectiveness while adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: : Reduction reactions can target the bromine substituent or the ester group, yielding debrominated or alcohol derivatives, respectively.
Substitution: : Nucleophilic substitution reactions can occur at the bromine site, introducing various functional groups.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acetic acid.
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogenation over palladium (Pd) catalyst.
Substitution: : Sodium azide (NaN₃), various Grignard reagents.
Hydrolysis: : Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Formation of brominated aldehydes or acids.
Reduction: : Debrominated or hydrogenated compounds.
Substitution: : Various substituted derivatives depending on the nucleophile.
Hydrolysis: : Corresponding carboxylic acid and methyl alcohol.
Wissenschaftliche Forschungsanwendungen
In Chemistry
In chemistry, Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is utilized as a key intermediate in the synthesis of complex molecules. Its reactive bromine and ester functional groups allow for the construction of diverse chemical libraries through various substitution and condensation reactions.
In Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bromine substituent offers a site for radiolabeling, facilitating its use in tracking and imaging studies in biological systems.
In Medicine
In medicinal chemistry, the compound's unique structure may offer potential therapeutic properties. Studies may explore its activity as a ligand for specific receptors or enzymes, aiming to develop new pharmacological agents.
In Industry
Industrially, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its role in the production of advanced polymers, coatings, and agrochemicals highlights its industrial significance.
Wirkmechanismus
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The bromine and ester groups may participate in binding interactions with proteins or nucleic acids, influencing various biochemical pathways.
Molecular Targets: : The compound may target specific receptors or enzymes, modulating their activity.
Pathways Involved: : It may influence signaling pathways or metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrolidine derivatives, Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride stands out due to its unique bromine-substituted phenoxy group. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from related compounds such as:
Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride: : Lacks the bromine substituent, resulting in different reactivity.
Methyl (2S,4S)-4-(2-bromo-4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride: : Isomeric compound with differing substitution pattern.
Methyl (2S,4S)-4-(4-chloro-2-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride: : Substitution of bromine with chlorine alters its reactivity and biological interactions.
By appreciating the unique attributes and applications of this compound, researchers and industries can leverage its properties for various innovative uses.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3.ClH/c1-3-4-10-7-11(16)5-6-14(10)20-12-8-13(17-9-12)15(18)19-2;/h5-7,12-13,17H,3-4,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSYWAAKFHGNE-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


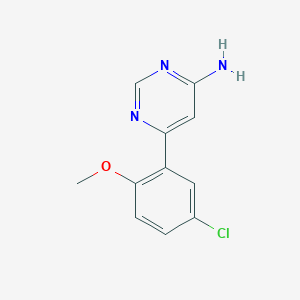
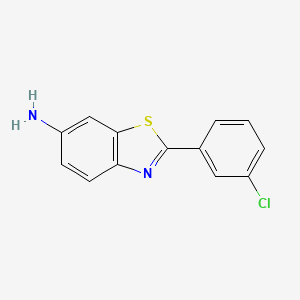
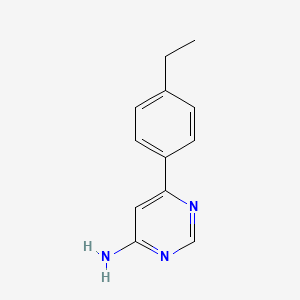
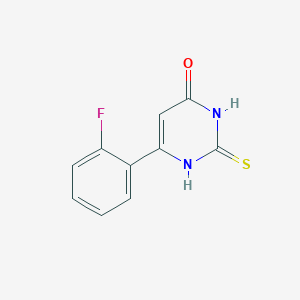
![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
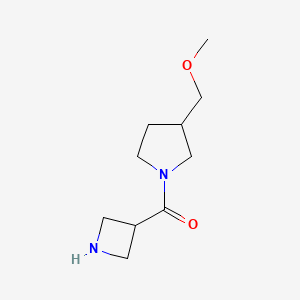
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)
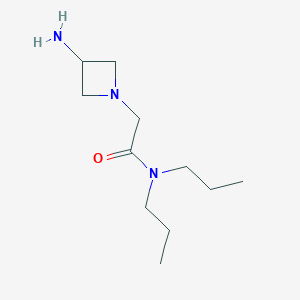
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)

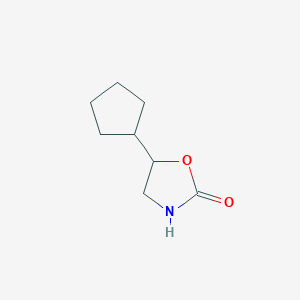

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
